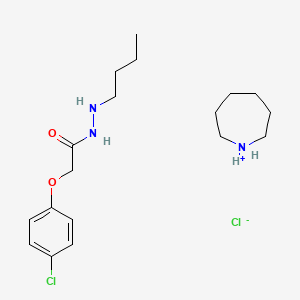

azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride

CAS No.: 87576-05-4

Cat. No.: VC18459569

Molecular Formula: C18H31Cl2N3O2

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87576-05-4 |

|---|---|

| Molecular Formula | C18H31Cl2N3O2 |

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride |

| Standard InChI | InChI=1S/C12H17ClN2O2.C6H13N.ClH/c1-2-3-8-14-15-12(16)9-17-11-6-4-10(13)5-7-11;1-2-4-6-7-5-3-1;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16);7H,1-6H2;1H |

| Standard InChI Key | CRBCDMQTTRHKBC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNNC(=O)COC1=CC=C(C=C1)Cl.C1CCC[NH2+]CC1.[Cl-] |

Introduction

| Property | Value | Source |

|---|---|---|

| CAS Number | 87576-05-4 | |

| Molecular Formula | C₁₈H₃₁Cl₂N₃O₂ | |

| Molecular Weight | 392.4 g/mol | |

| IUPAC Name | Azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride | |

| SMILES | C1CCCNH+.Cl.CCCCNC(=O)COC2=CC=C(C=C2)Cl |

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the hydrazide core. A plausible route includes:

-

Nucleophilic Substitution: Reaction of 4-chlorophenol with chloroacetyl chloride to yield 2-(4-chlorophenoxy)acetyl chloride.

-

Hydrazide Formation: Condensation of the acyl chloride with butylhydrazine to produce N'-butyl-2-(4-chlorophenoxy)acetohydrazide.

-

Quaternary Ammonium Salt Formation: Protonation of azepane (a seven-membered amine) with hydrochloric acid, followed by ion pairing with the hydrazide intermediate.

Critical reaction parameters include:

-

Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) to stabilize ionic intermediates.

-

Temperature: Moderate conditions (40–60°C) to prevent decomposition of the hydrazide group.

-

Stoichiometry: Precise molar ratios to avoid side products such as over-alkylated amines.

Physicochemical Properties

While experimental data on this specific compound remain limited, analogous hydrazides and azepane derivatives provide insights:

-

Solubility: Expected to exhibit moderate solubility in polar solvents (e.g., ethanol, acetone) due to ionic and hydrogen-bonding interactions.

-

Stability: Hydrazides are generally sensitive to oxidation, necessitating storage under inert atmospheres.

-

Thermal Properties: Decomposition likely occurs above 200°C, consistent with similar ammonium salts.

Notably, the vapor pressure of related azepanium compounds is exceptionally low (e.g., 0.0148 mmHg at 25°C for 4-(azepan-1-ium-1-yl)butan-2-one chloride) , suggesting limited volatility.

Challenges and Future Directions

Current limitations in understanding this compound include:

-

Lack of in vitro or in vivo toxicity profiles.

-

Uncharacterized pharmacokinetic parameters (e.g., bioavailability, metabolic pathways).

Future research priorities should focus on:

-

Synthetic Optimization: Improving yield and purity via green chemistry approaches.

-

Biological Screening: Evaluating antimicrobial, anticancer, and enzyme-inhibitory activities.

-

Structural Modifications: Exploring substituent effects on the azepane and hydrazide groups to enhance selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume